Trimethylthiourea: A Technical Guide for Researchers
Trimethylthiourea: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Guide on Trimethylthiourea for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethylthiourea, a chemical compound of interest in various scientific and industrial fields. This document consolidates critical data, including its chemical properties, synthesis protocols, toxicological profile, and analytical methodologies, to support ongoing research and development efforts.
Core Chemical Data
Trimethylthiourea, a substituted thiourea derivative, possesses the following key identifiers and properties:
| Property | Value | Citation(s) |
| CAS Number | 2489-77-2 | [1] |
| Molecular Formula | C₄H₁₀N₂S | [1] |
| Molecular Weight | 118.20 g/mol | [1] |
| Appearance | Prisms (from benzene or ligroin) or off-white powder. | [1] |
| Melting Point | 87-89 °C | |
| Solubility | Slightly soluble in water. | [1] |
Synthesis of Trimethylthiourea
A general and established method for the synthesis of trialkylthioureas can be adapted for the preparation of trimethylthiourea. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of Trimethylthiourea
Materials:
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Methyl isothiocyanate
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Dimethylamine (solution in a suitable solvent, e.g., water or ethanol)
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Reaction flask (three-necked, round-bottom)
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Stirrer
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Dropping funnel
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Condenser
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Ice bath
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Heating mantle or water bath
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Rotary evaporator
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Filtration apparatus (e.g., Büchner funnel)
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Recrystallization solvent (e.g., benzene or ligroin)
Procedure:
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Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Initial Charge: The reaction flask is charged with a solution of dimethylamine.
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Reactant Addition: Methyl isothiocyanate is added dropwise to the stirred dimethylamine solution via the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period to ensure the reaction proceeds to completion.
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Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude trimethylthiourea is purified by recrystallization from a suitable solvent, such as benzene or ligroin, to yield the final product as prisms or an off-white powder.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of trimethylthiourea.
Toxicological Profile
A comprehensive bioassay of trimethylthiourea was conducted by the National Toxicology Program (NTP) to evaluate its potential carcinogenicity. The findings from this study are crucial for understanding the toxicological profile of this compound.
NTP Carcinogenicity Bioassay Summary
A study involving the administration of a mixture containing 80% trimethylthiourea and 15% dimethylthiourea in the feed to Fischer 344 rats and B6C3F1 mice for 77 weeks yielded the following key observations[1]:
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Rats:
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Females: A significant increase in the incidence of follicular cell carcinomas of the thyroid was observed.
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Males: No statistically significant increase in tumors was observed.
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Mice: No evidence of carcinogenicity was found in either male or female mice.
Other toxicological data indicates that trimethylthiourea can cause thyroid hypofunction.
| Species | Sex | Route of Administration | Duration | Key Findings | Citation |
| Rat | Female | Feed | 77 weeks | Follicular cell carcinomas of the thyroid | [1] |
| Rat | Male | Feed | 77 weeks | No significant increase in tumors | [1] |
| Mouse | Both | Feed | 77 weeks | No evidence of carcinogenicity | [1] |
| Mouse | N/A | Oral | 7 days | Thyroid hypofunction, changes in thyroid weight at 210 mg/kg | [1] |
Potential Signaling Pathway Interactions
While specific studies on the direct interaction of trimethylthiourea with signaling pathways are limited, research on structurally related thiourea derivatives provides insights into potential mechanisms of action. Phenylthiourea, for example, has been shown to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.
Caption: Simplified AHR signaling pathway, potentially affected by thiourea derivatives.
It is plausible that trimethylthiourea could also interact with this or other cellular signaling pathways, and further research in this area is warranted.
Analytical Methodologies
The detection and quantification of trimethylthiourea are essential for research, industrial, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for thiourea and its derivatives.
General HPLC Method for Thiourea Derivatives
Sample Preparation:
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Extraction: For solid samples, extraction with a suitable solvent such as methanol or water is typically performed.
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Cleanup: Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.
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Filtration: The final extract is filtered through a 0.45 µm filter before injection.
Chromatographic Conditions (Illustrative):
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a buffer.
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Detection: UV detector set at a wavelength where the analyte absorbs, typically around 230-240 nm for thioureas.
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Flow Rate: Typically 0.5-1.5 mL/min.
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Injection Volume: 10-20 µL.
Workflow for Analytical Sample Processing:
Caption: A typical workflow for the analysis of thiourea derivatives.
This technical guide provides a foundational understanding of trimethylthiourea. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to develop specific protocols tailored to their experimental needs.
